2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran
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Overview
Description
2-[3-(3-Iodo-1-bicyclo[111]pentanyl)propoxy]tetrahydropyran is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran typically involves the reaction of 3-iodo-1-bicyclo[1.1.1]pentane with propylene oxide, followed by the addition of tetrahydropyran. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of alcohols or ketones depending on the specific oxidizing agent used.
Scientific Research Applications
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential as a molecular probe in biological systems.
Mechanism of Action
The mechanism of action of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes
- 1-Halo-3-substituted bicyclo[1.1.1]pentanes
Uniqueness
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran is unique due to its combination of the bicyclo[1.1.1]pentane core with an iodo substituent and a tetrahydropyran moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21IO2 |
---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
2-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propoxy]oxane |
InChI |
InChI=1S/C13H21IO2/c14-13-8-12(9-13,10-13)5-3-7-16-11-4-1-2-6-15-11/h11H,1-10H2 |
InChI Key |
DHRBGKSMODZADV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC23CC(C2)(C3)I |
Origin of Product |
United States |
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